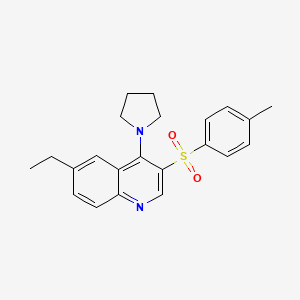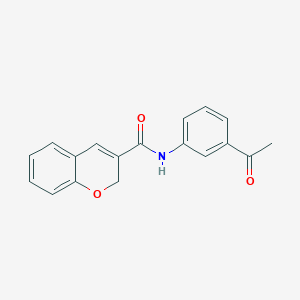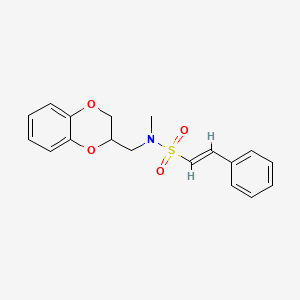
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate” is a part of a class of compounds that are useful as kinase modulators, including RIPK1 modulation . These compounds are described in a patent application titled "TRIAZOLOPYRIDINYL COMPOUNDS AS KINASE INHIBITORS" .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources .Applications De Recherche Scientifique
Synthetic Approaches and Biological Interest
Fluorinated compounds, like benzazoles and derivatives, play a significant role in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine and fluorine moieties, demonstrating their potential as therapeutic agents. Research highlights synthetic methodologies that allow for various modifications and functionalizations, indicating a broad interest in exploring fluorinated compounds for pharmacological applications (Rosales-Hernández et al., 2022).
Environmental Fate and Behavior of Fluorinated Compounds
The review on parabens, including their chlorinated by-products, provides insights into the environmental fate and behavior of similar fluorinated compounds. This research is crucial for understanding the persistence and potential toxic effects of fluorinated alternatives in aquatic environments. It emphasizes the need for further studies to evaluate the toxicity of these by-products and their impact on human health and the environment (Haman et al., 2015).
PET Research in Gliomas and Protein Design
Research on clinical PET for brain tumors using fluorinated compounds underlines the importance of these molecules in medical diagnostics. Such studies are foundational for advancing imaging techniques that aid in the prognosis and treatment planning for gliomas (Herholz, 2017). Furthermore, the exploration of proteins incorporating highly fluorinated analogs of amino acids points to the potential of fluorinated compounds in creating proteins with novel properties, indicating the versatility and utility of fluorination in protein design (Buer & Marsh, 2012).
Mécanisme D'action
These compounds, including “2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate”, are useful as kinase modulators, specifically as receptor interacting protein kinase 1 (RIPK1) inhibitors . RIPK1 is involved in programmed necrotic cell death or “necroptosis”, which can be triggered by various mechanisms including TNF receptor activation, Toll-like receptor engagement, genotoxic stress, and viral infection .
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-13-5-10(18)3-4-12(13)16(23)24-8-15(22)21-7-9-1-2-11(19)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKEOUHRWMGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)

![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)

![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)
![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2728305.png)

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)
![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)
